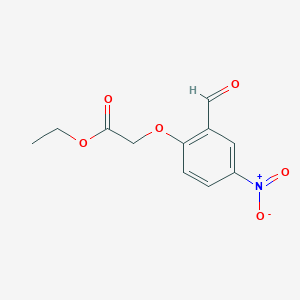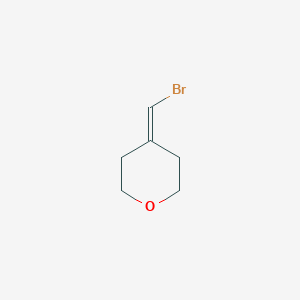![molecular formula C19H16Cl2N4O B2537040 N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899751-08-7](/img/structure/B2537040.png)
N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C19H16Cl2N4O and its molecular weight is 387.26. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview
The compound N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a structurally complex molecule that finds its significance in various scientific research domains. Despite the specific compound not being directly identified in the provided literature, its structural components and related derivatives have been extensively studied for their pharmacological and synthetic applications. Below, we explore related compounds and their scientific applications, focusing on structural analogs and functional derivatives.
Antitubercular Activity
A study on derivatives similar in structural complexity to the target compound highlights their antitubercular activity. These derivatives, including 2-isonicotinoylhydrazinecarboxamide and others, have shown significant in vitro efficacy against Mycobacterium tuberculosis and other non-tuberculous mycobacteria, offering a promising route for the design of new anti-TB compounds (Asif, 2014).
Heterocyclic N-oxide Derivatives in Drug Applications
The synthesis and medicinal application potentials of heterocyclic N-oxide derivatives, which share a resemblance in structural motifs to the queried compound, have been reviewed. These derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, highlighting their versatility in drug development (Li et al., 2019).
Pyrazine Derivatives and Their Applications
A comprehensive review of pyrazine derivatives, closely related to the compound of interest, showcases their importance in the pharmaceutical industry due to their diverse pharmacological properties. These properties span antimicrobial, anticancer, and antiviral effects, underscoring the critical role of pyrazine cores in therapeutic agent development (Ferreira & Kaiser, 2012).
Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives
The utility of pyrazolo[3,4-b]pyridine derivatives in kinase inhibition highlights a potential application area for the queried compound. These derivatives, by interacting with kinases through multiple binding modes, have been patented for a broad range of kinase targets, indicating their utility in treating various diseases associated with kinase dysregulation (Wenglowsky, 2013).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O/c20-15-4-3-14(12-16(15)21)23-19(26)25-11-10-24-9-1-2-17(24)18(25)13-5-7-22-8-6-13/h1-9,12,18H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQRCIKWKYQCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2536957.png)


![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2536963.png)


![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(adamantan-1-yl)formamido]acetate](/img/structure/B2536967.png)
![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2536968.png)

![5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid](/img/structure/B2536972.png)
![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2536975.png)
![4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2536976.png)
![N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2536978.png)
